2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound featuring both pyrido and pyrimidine rings. It exhibits diverse chemical reactivity due to its multiple functional groups, making it a compound of significant interest in organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multistep reactions:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: : This step often involves the condensation of pyrimidine derivatives with β-ketoesters under basic conditions.
Introduction of the propylamino group: : This can be achieved through a substitution reaction where an amino group is replaced with a propylamino moiety, typically using propylamine and a suitable catalyst.
Propylimino modification: : This is often conducted through a Schiff base formation, where the aldehyde or ketone precursor reacts with propylamine under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production involves similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and catalysis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes:
Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: : Using reducing agents like sodium borohydride to convert imines to amines.
Substitution: : Electrophilic or nucleophilic substitutions depending on the reacting partner.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens, alkyl halides, with suitable solvents such as ethanol or acetone.
Major Products Formed
Major products vary with reaction types but typically include:
N-oxides from oxidation.
Amines from reduction.
Substituted derivatives from substitution reactions.
Scientific Research Applications
2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one finds application across multiple fields:
Chemistry: : As a building block for more complex heterocyclic compounds.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored as a candidate in drug development for its bioactive properties.
Industry: : Used in the synthesis of dyes and materials with specific electronic properties.
Mechanism of Action
This compound exerts its effects primarily through interactions with cellular targets:
Molecular Targets: : Often interacts with enzymes and receptors, potentially modifying their activity.
Pathways Involved: : Can influence metabolic and signaling pathways through enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(propylimino)methyl-pyrido[1,2-a]pyrimidin-4-one: : Lacks the propylamino group.
2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: : Similar structure but with ethyl groups instead of propyl groups.
Highlighting Uniqueness
The dual presence of propylamino and propylimino groups differentiates 2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one from its analogs, potentially imparting unique bioactive properties and synthetic versatility.
For further elaboration or nuanced details, feel free to dive into any specific section!
Properties
IUPAC Name |
2-(propylamino)-3-(propyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-8-16-11-12-14(17-9-4-2)18-13-7-5-6-10-19(13)15(12)20/h5-7,10-11,17H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYNMWIBBRNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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